![molecular formula C15H26O B15179745 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 93840-85-8](/img/structure/B15179745.png)
2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[221]heptane is a complex organic compound with the molecular formula C15H26O It belongs to the class of bicyclic compounds and is characterized by its unique structure, which includes a bicyclic ring system and a methoxybutylidene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves the reaction of trimethylcyclohexanone with 4-methoxybutanal under acidic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process involves the use of catalysts and controlled reaction environments to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.
作用機序
The mechanism by which 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane exerts its effects depends on its specific application. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would need to be determined through detailed biochemical studies.
類似化合物との比較
Camphor
Menthol
Bornyl acetate
Isoborneol
特性
CAS番号 |
93840-85-8 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
(2Z)-2-(4-methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H26O/c1-14(2)12-8-9-15(3,11-12)13(14)7-5-6-10-16-4/h7,12H,5-6,8-11H2,1-4H3/b13-7+ |
InChIキー |
XMLQMWOIFMVPFQ-NTUHNPAUSA-N |
異性体SMILES |
CC\1(C2CCC(C2)(/C1=C/CCCOC)C)C |
正規SMILES |
CC1(C2CCC(C2)(C1=CCCCOC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
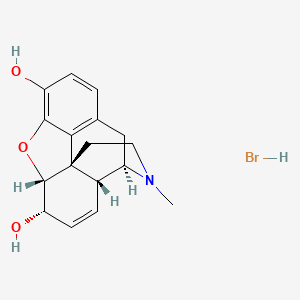

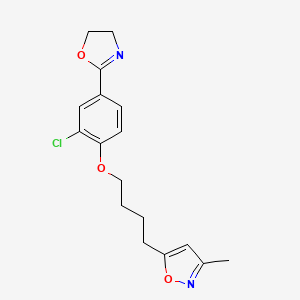

![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
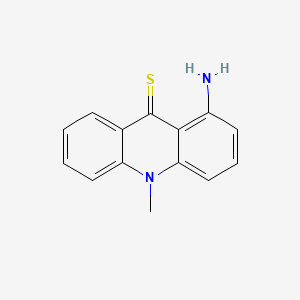

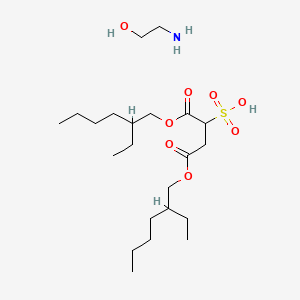
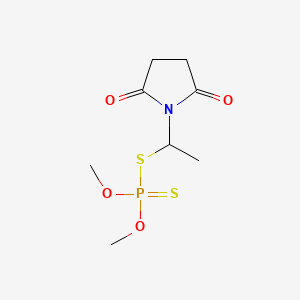
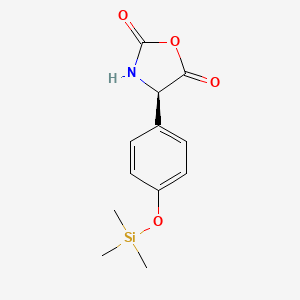

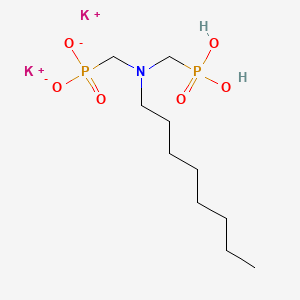
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
